H-Ser-phe-leu-leu-arg-OH
Overview
Description
Thrombin Receptor Activator for Peptide 5 is a synthetic peptide that mimics the action of thrombin, a key enzyme in the coagulation cascade. It is used primarily in scientific research to study the activation of thrombin receptors, particularly Protease Activated Receptor 1. Thrombin Receptor Activator for Peptide 5 has a molecular formula of C30H50N8O7 and a molecular weight of 634.77 g/mol .
Preparation Methods
Thrombin Receptor Activator for Peptide 5 is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial production of Thrombin Receptor Activator for Peptide 5 follows similar principles but on a larger scale. The process involves automated peptide synthesizers and rigorous quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Thrombin Receptor Activator for Peptide 5 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Scientific Research Applications
Thrombin Receptor Activator for Peptide 5 is widely used in scientific research, particularly in the fields of:
Biology: It is used to study the activation of thrombin receptors and their role in cellular signaling pathways.
Medicine: Research on Thrombin Receptor Activator for Peptide 5 contributes to understanding thrombotic disorders and developing new therapeutic agents.
Chemistry: The peptide is used in studies of peptide synthesis and modification.
Industry: It is employed in the development of diagnostic assays and therapeutic agents targeting thrombin receptors
Mechanism of Action
Thrombin Receptor Activator for Peptide 5 exerts its effects by binding to and activating Protease Activated Receptor 1. This activation involves the cleavage of the receptor’s N-terminal domain, exposing a tethered ligand that interacts with the receptor’s extracellular loop 2 domain. This interaction initiates intracellular signaling pathways involving G proteins and other downstream effectors .
Comparison with Similar Compounds
Thrombin Receptor Activator for Peptide 5 is unique in its ability to specifically activate Protease Activated Receptor 1 without the need for thrombin. Similar compounds include:
Thrombin Receptor Activator Peptide 6: Another synthetic peptide that activates thrombin receptors but with different sequence and properties.
Vorapaxar: A small molecule antagonist of Protease Activated Receptor 1 used in the treatment of thrombotic disorders
Thrombin Receptor Activator for Peptide 5 stands out due to its specificity and utility in research applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50N8O7/c1-17(2)13-22(26(41)35-21(29(44)45)11-8-12-34-30(32)33)37-27(42)23(14-18(3)4)38-28(43)24(36-25(40)20(31)16-39)15-19-9-6-5-7-10-19/h5-7,9-10,17-18,20-24,39H,8,11-16,31H2,1-4H3,(H,35,41)(H,36,40)(H,37,42)(H,38,43)(H,44,45)(H4,32,33,34)/t20-,21-,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYDIYITSYDTAY-LSBAASHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649491 | |
Record name | L-Seryl-L-phenylalanyl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141685-53-2 | |
Record name | L-Seryl-L-phenylalanyl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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